Otimerate sodium

Description

These compounds are characterized by their sodium cation paired with organic anions, often utilized in pharmaceuticals, industrial processes, or chemical synthesis .

Properties

IUPAC Name |

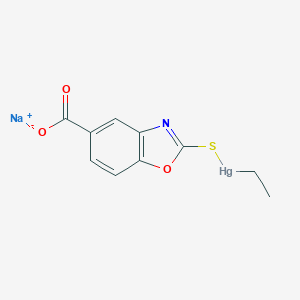

sodium;(5-carboxylato-1,3-benzoxazol-2-yl)sulfanyl-ethylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S.C2H5.Hg.Na/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6;1-2;;/h1-3H,(H,9,13)(H,10,11);1H2,2H3;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZSKNMYKNVPLI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg]SC1=NC2=C(O1)C=CC(=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8HgNNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167843 | |

| Record name | Otimerate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16509-11-8 | |

| Record name | Otimerate sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016509118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otimerate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Otimerate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTIMERATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A126V69I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of otimerate sodium involves the reaction of 2-mercapto-5-methylbenzoxazole with mercury(II) acetate in the presence of sodium hydroxide. The reaction proceeds as follows:

- Dissolve 2-mercapto-5-methylbenzoxazole in an appropriate solvent such as ethanol.

- Add mercury(II) acetate to the solution and stir the mixture at room temperature.

- Gradually add sodium hydroxide to the reaction mixture to form the sodium salt of the compound.

- The resulting product, this compound, is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may involve the use of continuous reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Otimerate sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the mercury atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Otimerate sodium has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the manufacturing of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of otimerate sodium involves its interaction with specific molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sodium-based compounds are analyzed for comparative insights, given their structural or functional relevance:

Sodium Chloroacetate (C₂H₂ClO₂Na)

- Chemical Properties : Contains a chloroacetate anion, rendering it reactive and corrosive. Formula: C₂H₃ClO₂•Na .

- Applications : Used as an intermediate in herbicide production.

- Safety Profile : Causes severe eye and skin irritation; requires immediate first-aid measures upon exposure .

Sodium Acetate (C₂H₃NaO₂)

- Chemical Properties : A carboxylate salt with a simpler structure than chloroacetate.

- Applications : Widely employed as a buffering agent in pharmaceuticals and food preservation .

- Safety Profile : Generally recognized as safe (GRAS), with low toxicity compared to halogenated derivatives like sodium chloroacetate .

Sodium Aminosalicylate Dihydrate (C₇H₆NNaO₃·2H₂O)

- Chemical Properties: Features an aminosalicylate anion with anti-inflammatory properties.

- Applications : Historically used in tuberculosis treatment.

- Structural Contrast: Includes an aromatic ring and amino group, distinguishing it from aliphatic sodium salts like acetate .

Sodium 4-Methoxybenzoate

- Spectroscopic Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectra indicate resonance patterns distinct from non-aromatic sodium salts, as shown in Table 2 of .

- Thermal Behavior : Exhibits higher thermal stability compared to sodium acetate due to aromatic stabilization .

Data Tables and Research Findings

Table 1: Comparative Analysis of Sodium Salts

Key Research Findings:

- Efficacy in Medical Applications: Sodium aminosalicylate derivatives show targeted therapeutic effects, unlike broader-use salts like sodium acetate .

- Corrosion and Compatibility : Sodium chloroacetate’s reactivity necessitates stringent handling protocols, whereas sodium acetate is compatible with most structural materials .

- Thermal Stability : Aromatic sodium salts (e.g., 4-methoxybenzoate) degrade at higher temperatures (>300°C) compared to aliphatic salts (<200°C) .

Q & A

Q. What are the key physicochemical properties of Otimerate sodium critical for experimental design?

Answer: Prioritize characterization techniques such as:

- Solubility profiling (polar vs. non-polar solvents) to determine optimal reaction conditions.

- Thermal stability analysis (DSC/TGA) to assess decomposition thresholds during synthesis or storage .

- Spectroscopic identification (NMR, FTIR) to confirm molecular structure and purity thresholds (>95% for pharmacological studies) . Methodological Note: Cross-reference data with established databases (e.g., PubChem, IUPAC standards) to resolve ambiguities in spectral interpretations .

Q. How can researchers optimize synthetic protocols for this compound to ensure reproducibility?

Answer:

- Stepwise validation : Replicate published procedures while controlling variables (e.g., temperature, pH, catalyst ratios) .

- Purity assessment : Use HPLC or GC-MS to identify byproducts and adjust purification methods (e.g., recrystallization vs. column chromatography) .

- Documentation : Follow IMRaD guidelines for detailed experimental sections, including raw data in supplementary materials .

Q. What analytical methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

- LC-MS/MS for high sensitivity and specificity in pharmacokinetic studies.

- Validation protocols : Include calibration curves (R² ≥ 0.99), recovery rates (80–120%), and LOD/LOQ calculations .

- Interference testing : Screen for matrix effects using blank samples spiked with internal standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

Answer:

- Meta-analysis framework : Aggregate datasets from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify outliers .

- Experimental replication : Control variables such as cell line viability, assay buffer composition, and incubation times .

- Mechanistic studies : Use molecular docking or SPR to validate target binding affinities independently .

Q. What experimental designs are optimal for studying this compound’s long-term stability under varying storage conditions?

Answer:

Q. How can researchers address challenges in isolating this compound from co-eluting impurities during purification?

Answer:

- Hyphenated techniques : Combine HPLC with DAD or ELSD detectors for real-time impurity profiling .

- Fractional factorial design : Systematically vary mobile phase composition (e.g., acetonitrile:water gradients) to optimize resolution .

- Crystallography : Use XRD to confirm crystal lattice integrity post-purification .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values to assess robustness .

- Multivariate analysis : Apply PCA or PLS to disentangle confounding variables (e.g., pH effects on bioavailability) .

Methodological and Ethical Considerations

Q. How should researchers design PICOT-compliant studies to evaluate this compound’s therapeutic efficacy?

Answer:

- PICOT framework : Define Population (e.g., in vitro vs. in vivo models), Intervention (dose range), Comparison (positive/negative controls), Outcome (e.g., tumor growth inhibition), and Timeframe (acute vs. chronic exposure) .

- Power analysis : Use G*Power to calculate sample sizes ensuring statistical validity (α = 0.05, β = 0.2) .

Q. What risk-assessment protocols are mandatory for handling this compound in laboratory settings?

Answer:

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s behavior?

Answer:

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability data .

- MD simulations : Simulate ligand-receptor interactions using AMBER or GROMACS, validated by experimental SPR/Kd values .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.